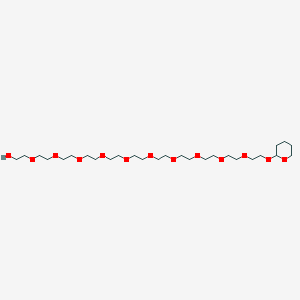

Thp-peg12

Vue d'ensemble

Description

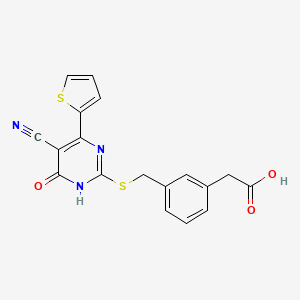

THP-PEG12 is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . It is also a THP PEG linker that may be used in the development of antibody-drug conjugates (ADCs) .

Synthesis Analysis

This compound-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis of this compound involves the use of polyethylene glycol (PEG) as a safe and low-cost additive for the pharmaceutical and cosmetic industries .

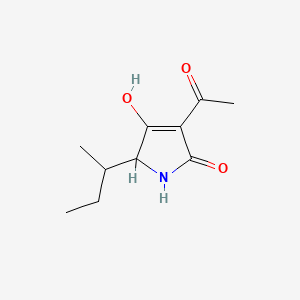

Molecular Structure Analysis

The molecular weight of this compound is 586.7 g/mol . Its molecular formula is C27H54O13 . The SMILES representation of this compound is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1OCCCC1 .

Chemical Reactions Analysis

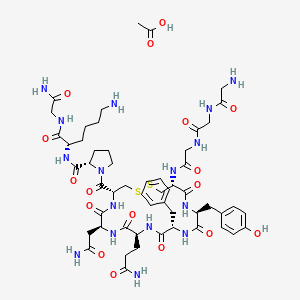

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Applications De Recherche Scientifique

Transdermal Drug Delivery

The application of THP-PEG12 in transdermal drug delivery has been explored, particularly in the context of D,L-tetrahydropalmatine (THP)-loaded nanoparticles. These nanoparticles, comprising amphiphilic copolymers, have demonstrated the ability to penetrate skin effectively, offering potential improvements in drug delivery systems. This approach leverages nanotechnology to facilitate the transdermal permeation of drugs, potentially broadening the therapeutic applications of various medications (Xing, Deng, Li, & Dong, 2009).

Biomaterial Biocompatibility

Research on this compound has also touched on its role in enhancing the biocompatibility of biomaterials. Studies have shown that polyethylene glycol, a component of this compound, can be used to modify surfaces like polyurethane to reduce cell adhesion. This property is particularly significant in preventing macrophage cell adherence, which is a critical step in biomaterial rejection. Such findings are vital in the development of more biocompatible materials for medical implants and devices (Shivok & Slee, 2023).

Cancer Research and Treatment

In cancer research, this compound has been utilized in the development of targeted treatments. For example, glucose-coated gold nanoparticles, functionalized with this compound, have shown promise in targeting cancer stem cells and metastatic cancer cells. This approach takes advantage of the elevated glucose consumption of cancer cells compared to normal cells, potentially offering a more effective and targeted treatment strategy for cancer metastasis (Hu, Niestroj, Yuan, Chang, & Chen, 2015).

Drug Delivery Systems

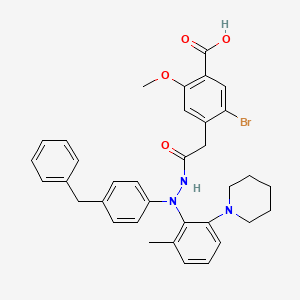

This compound's role in drug delivery systems extends beyond transdermal applications. It has been instrumental in the development of pH-responsive drug delivery systems, particularly in the design of polymeric micelles. These micelles can release drugs at specific pH levels, indicating potential for targeted drug delivery with improved efficiency and reduced side effects (Fangxia et al., 2014).

Mécanisme D'action

Target of Action

Thp-peg12, also known as Tetrahydropyran Polyethylene Glycol 12, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

this compound interacts with its targets through the process of ubiquitination. In the context of PROTACs, this compound serves as a bridge, connecting the E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. When this compound is used in the synthesis of PROTACs, it enables the selective degradation of specific target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its role as a linker in PROTACs. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would be influenced by the specific PROTAC in which it is incorporated. As a polyethylene glycol derivative, this compound is likely to enhance the water solubility of the compound, which could potentially improve its bioavailability .

Result of Action

The primary result of this compound’s action is the degradation of the target protein. This can lead to a variety of molecular and cellular effects, depending on the specific function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound and its ability to form linkages in the synthesis of PROTACs . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with this compound and affect its function .

Safety and Hazards

The safety data sheet for THP-PEG12 indicates that it is not classified as a hazard .

Relevant Papers

The relevant papers retrieved discuss the use of this compound in the synthesis of PROTACs and in the development of antibody-drug conjugates (ADCs) . They also discuss the use of PEG linkers in drug delivery and the study of reaction mechanisms . Another paper discusses the differences between primary cells and THP-1 cells at all levels of chromatin structure . These papers provide valuable insights into the applications and potential future directions of this compound.

Analyse Biochimique

Biochemical Properties

The biochemical properties of Thp-peg12 are largely defined by its role as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . This compound, as a linker, plays a crucial role in connecting the E3 ligase ligand and the target protein ligand .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, it is likely that its effects would be dependent on the stability and degradation of the PROTACs it forms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its size and chemical properties. As a component of PROTACs, it may be transported into cells via endocytosis or other mechanisms .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the properties of the PROTACs it forms . Depending on the target protein and the E3 ligase, this compound-containing PROTACs may be localized to different compartments or organelles within the cell .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLJOOQPRMPXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

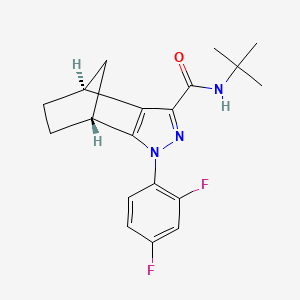

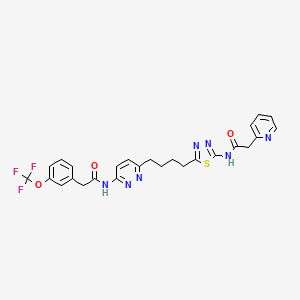

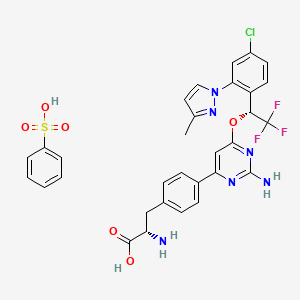

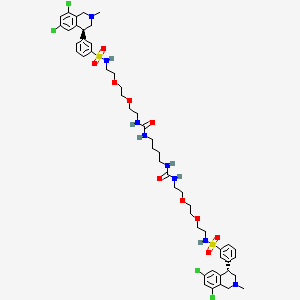

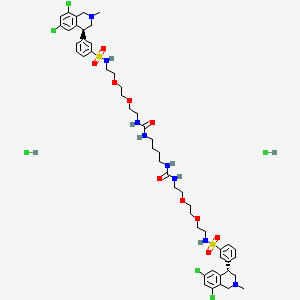

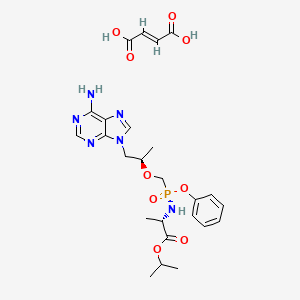

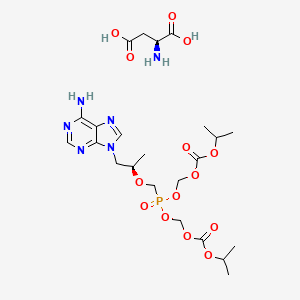

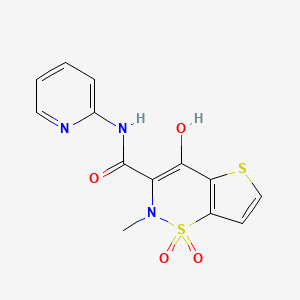

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.